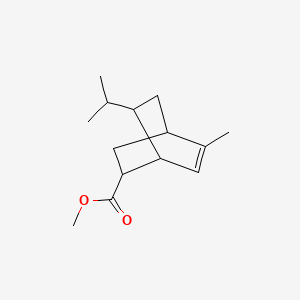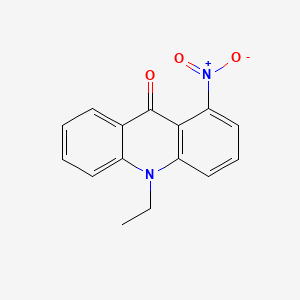
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-dimethylaminobenzene. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzene to form the intermediate azo compound. This reaction is carried out in an alkaline medium to facilitate the coupling process.
Second Diazotization and Coupling: The intermediate azo compound undergoes a second diazotization followed by coupling with 2-naphthol in an alkaline medium to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo bond can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium dithionite, hydrogen with a catalyst.
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation).
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo reversible changes in structure.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of 1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol primarily involves its ability to undergo reversible changes in structure upon exposure to light or other stimuli. This property makes it useful in applications such as photochromic materials and sensors. The compound interacts with molecular targets through its azo bond, which can be cleaved or reformed under specific conditions, leading to changes in its physical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: A simpler azo compound with two phenyl rings connected by an azo bond.
Methyl Orange: An azo dye used as a pH indicator.
Sudan I: An azo dye used in coloring oils and waxes.
Uniqueness
1-((4-((Dimethylphenyl)azo)phenyl)azo)-2-naphthol is unique due to its specific structure, which includes both dimethylphenyl and naphthol groups. This combination imparts distinct properties, such as enhanced stability and specific reactivity, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
83249-75-6 |
|---|---|
Molekularformel |
C24H20N4O |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
1-[[4-[(2,3-dimethylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-6-5-9-22(17(16)2)27-25-19-11-13-20(14-12-19)26-28-24-21-8-4-3-7-18(21)10-15-23(24)29/h3-15,29H,1-2H3 |
InChI-Schlüssel |
GWLFIRIFNHECNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



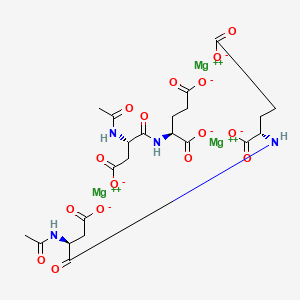

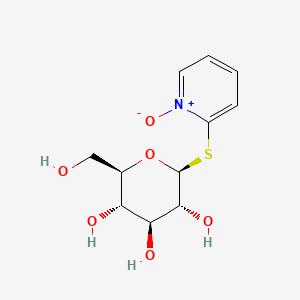

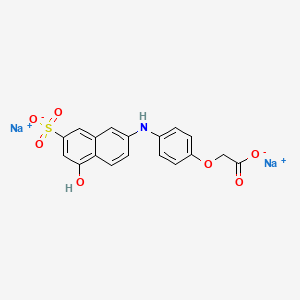
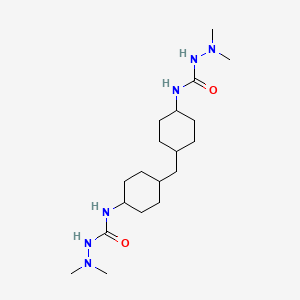
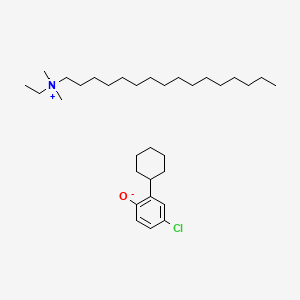
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)

